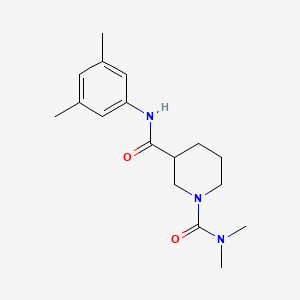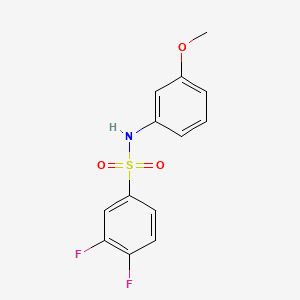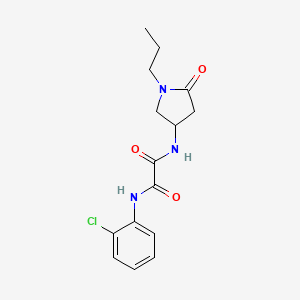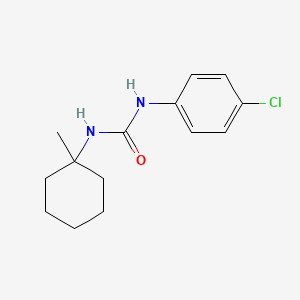![molecular formula C21H25N3O4S B5420210 1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B5420210.png)
1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide is a synthetic compound with a molecular formula of C21H25N3O4S and a molecular weight of 415.5059 g/mol This compound is characterized by its unique chemical structure, which includes a piperidine ring, an acetyl group, and a sulfamoyl-substituted phenyl group
Preparation Methods
The synthesis of 1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-aminophenyl-2-methylphenyl sulfonamide and piperidine-4-carboxylic acid.
Coupling Reaction: The intermediate compounds are then coupled using reagents like acetyl chloride and coupling agents under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on various biological pathways and processes.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-acetyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-acetyl-2-methylphenyl)acetamide: This compound has a similar acetyl and methylphenyl structure but lacks the piperidine and sulfamoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-5-3-4-6-20(15)23-29(27,28)19-9-7-18(8-10-19)22-21(26)17-11-13-24(14-12-17)16(2)25/h3-10,17,23H,11-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDFGBBIQRHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(Ethoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5420131.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5420137.png)
![5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5420145.png)
![(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5420153.png)

![ethyl 5-acetyl-4-methyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5420181.png)

![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)


![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![4-(4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5420239.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
